4-Carbamoyl-3-chlorobenzoic acid
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Overview
Description
4-Carbamoyl-3-chlorobenzoic acid is an organic compound with the molecular formula C8H6ClNO3 It is a derivative of benzoic acid, where the carboxyl group is substituted with a carbamoyl group and a chlorine atom is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-carbamoyl-3-chlorobenzoic acid typically involves the chlorination of benzoic acid derivatives followed by the introduction of a carbamoyl group. One common method includes the reaction of 3-chlorobenzoic acid with phosgene to form the corresponding acid chloride, which is then treated with ammonia to yield this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination and amidation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Carbamoyl-3-chlorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction Reactions: The carbamoyl group can be oxidized to form corresponding carboxylic acids or reduced to amines.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to yield benzoic acid derivatives.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed:
- Substitution reactions yield various substituted benzoic acid derivatives.
- Oxidation reactions produce carboxylic acids.
- Reduction reactions yield amines.
Scientific Research Applications
4-Carbamoyl-3-chlorobenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-carbamoyl-3-chlorobenzoic acid involves its interaction with specific molecular targets. The carbamoyl group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can affect the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
3-Carbamoyl-4-chlorobenzoic acid: Similar structure but with different positioning of the carbamoyl and chlorine groups.
4-Chloro-3-sulfamoylbenzoic acid: Contains a sulfamoyl group instead of a carbamoyl group.
4-Bromo-3-chlorobenzoic acid: Contains a bromine atom instead of a carbamoyl group.
Uniqueness: 4-Carbamoyl-3-chlorobenzoic acid is unique due to the specific positioning of the carbamoyl and chlorine groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted chemical synthesis and biological studies.
Properties
IUPAC Name |
4-carbamoyl-3-chlorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO3/c9-6-3-4(8(12)13)1-2-5(6)7(10)11/h1-3H,(H2,10,11)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMYVEAUBHIOGOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)Cl)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2229264-02-0 |
Source
|
Record name | 4-carbamoyl-3-chlorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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